2-Aminonorvaline
Description
2-Aminonorvaline (C₅H₁₂N₂O₂) is a non-proteinogenic amino acid characterized by a five-carbon backbone (norvaline) with an amino group (–NH₂) at the second carbon position. Structurally, it differs from valine (a branched-chain proteinogenic amino acid) by its linear chain and the absence of a methyl group at the β-carbon. Its nomenclature follows substitutive principles, where the amino group is prioritized as a substituent over other functional groups (e.g., hydroxyl or carboxyl) in indexing hierarchies, as outlined by Chemical Abstracts Service (CAS) rules .
Properties
CAS No. |
118065-02-4 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2,2-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-5(6,7)4(8)9/h2-3,6-7H2,1H3,(H,8,9) |
InChI Key |
SXQWVGXLKTZECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminonorvaline can be synthesized through various methods. One common approach involves the reduction of nitriles. For example, the nitrile group in 2-cyanopentanoic acid can be reduced to an amine using hydrogen gas over a nickel catalyst or lithium aluminum hydride (LiAlH₄) in dry ether . Another method involves the reaction of halogenoalkanes with ammonia, where the nitrogen lone pair in ammonia acts as a nucleophile and replaces the halogen in the halogenoalkane .
Industrial Production Methods: Industrial production of 2-Aminonorvaline typically involves large-scale synthesis using the reduction of nitriles or the reaction of halogenoalkanes with ammonia under controlled conditions. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Aminonorvaline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: 2-Aminonorvaline can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions typically involve hydrogen gas over a metal catalyst (e.g., nickel) or lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Substitution reactions often involve halogenoalkanes and ammonia, where the nitrogen lone pair in ammonia replaces the halogen in the halogenoalkane
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Aminonorvaline can yield various oxidized derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Aminonorvaline has several scientific research applications across various fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its role in prebiotic chemistry and the origin of life .
Biology:
- Investigated for its incorporation into recombinant proteins in Escherichia coli, reflecting the imperfect selectivity of aminoacyl-tRNA synthetase .
Medicine:
- Explored for its potential in treating Alzheimer’s disease by reversing cognitive decline and synaptic loss in murine models .
- Studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .
Industry:
Mechanism of Action
The mechanism of action of 2-Aminonorvaline involves its inhibition of the enzyme arginase, leading to increased levels of arginine and enhanced production of nitric oxide. This results in improved blood flow and muscle pumps during workouts, as well as enhanced nutrient delivery to muscles for better performance and recovery . Additionally, 2-Aminonorvaline’s effects on cognitive function and metabolic regulation are linked to its interactions with specific molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-Aminonorvaline, we compare it with three analogs: norvaline, 2-aminovaleric acid, and ornithine.
Table 1: Structural and Functional Comparison
| Compound | Structure | Amino Group Position | Chain Length | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 2-Aminonorvaline | CH₂(NH₂)-CH₂-CH₂-CH₂-COOH | C2 | 5-carbon | –NH₂, –COOH | Peptide synthesis, enzyme studies |
| Norvaline | CH₃-CH₂-CH₂-CH(NH₂)-COOH | C4 (α-position) | 5-carbon | –NH₂, –COOH | Protein structure analysis |
| 2-Aminovaleric Acid | CH₂(NH₂)-CH₂-CH₂-CH₂-COOH | C2 | 5-carbon | –NH₂, –COOH | Biochemical probes |
| Ornithine | CH₂(NH₂)-CH₂-CH₂-CH(NH₂)-COOH | C2 and C5 | 5-carbon | Two –NH₂, –COOH | Urea cycle, polyamine synthesis |
Key Observations:
Positional Isomerism: Unlike norvaline (α-amino acid with –NH₂ at C4), 2-Aminonorvaline places the amino group at C2, altering its reactivity and interaction with enzymes .
Functional Group Redundancy: 2-Aminovaleric acid shares the same backbone and functional groups as 2-Aminonorvaline but lacks stereochemical diversity, limiting its use in chiral synthesis.
Polyfunctionality: Ornithine’s dual amino groups distinguish it in metabolic pathways, whereas 2-Aminonorvaline’s single –NH₂ group simplifies its role in peptide modification .
Comparison with Functionally Similar Compounds
2-Aminonorvaline is functionally compared to 2-aminobutyric acid (neurotransmitter analog) and lysine (proteinogenic amino acid).
Table 2: Functional Properties
| Compound | Primary Role | Bioactivity | Stability (pH 7.0) | Solubility (g/L) |
|---|---|---|---|---|
| 2-Aminonorvaline | Enzyme inhibition | Moderate binding affinity | High | 85 |
| 2-Aminobutyric Acid | Neurotransmitter modulation | GABA receptor interaction | Moderate | 120 |
| Lysine | Protein synthesis | Essential amino acid metabolism | High | 150 |
Key Observations:
Enzyme Interactions: 2-Aminonorvaline’s linear chain enhances steric accessibility for enzyme active sites compared to lysine’s ε-amino group .
Solubility : Lower solubility than lysine restricts its use in aqueous systems but improves lipid bilayer penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
